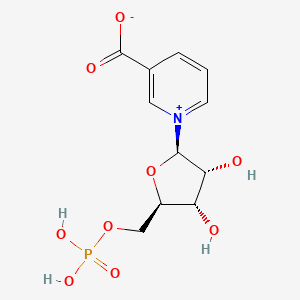

nicotinic acid mononucleotide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/t7-,8-,9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUIQRNQJGXQDC-ZYUZMQFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953981 | |

| Record name | Nicotinate beta-D-ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-02-8 | |

| Record name | Nicotinic acid mononucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinate mononucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinate beta-D-ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

nicotinic acid mononucleotide role in Preiss-Handler pathway

An In-depth Technical Guide on the Role of Nicotinic Acid Mononucleotide in the Preiss-Handler Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Preiss-Handler pathway, with a specific focus on the pivotal role of its core intermediate, this compound (NaMN). The Preiss-Handler pathway is one of the primary routes for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This document details the enzymatic steps, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this vital metabolic route.

Introduction to the Preiss-Handler Pathway

Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway is a three-step enzymatic process that converts nicotinic acid (NA), also known as niacin or vitamin B3, into NAD+.[1] This pathway is a crucial component of NAD+ homeostasis, complementing the de novo synthesis from tryptophan and the salvage pathway from nicotinamide (NAM).[2][3] The pathway begins with the dietary intake of NA or its production by intestinal microflora.[1] Its activity is particularly significant in specific tissues like the liver, kidney, and small intestine.[1]

The Central Role of this compound (NaMN)

This compound (NaMN) is the first key intermediate synthesized in the Preiss-Handler pathway and represents a critical metabolic node.

Formation of NaMN

The pathway is initiated with the conversion of nicotinic acid (NA) to NaMN. This reaction is catalyzed by the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) .[1][4][5] The reaction consumes a molecule of 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][6] The availability of NA appears to be a primary driver for this enzymatic step and the overall flux through the pathway.[1]

NaMN as a Metabolic Hub

NaMN is a point of convergence for the Preiss-Handler pathway and the de novo synthesis pathway. In the de novo pathway, the amino acid tryptophan is catabolized through a series of steps to produce quinolinic acid, which is then converted by quinolinate phosphoribosyltransferase (QPRT) into NaMN.[7][8] Therefore, NaMN serves as a common intermediate for both pathways, channeling different precursor molecules towards the synthesis of NAD+.[1][9]

Conversion to Nicotinic Acid Adenine Dinucleotide (NaAD)

Following its synthesis, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD). This transformation is carried out by a family of enzymes known as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[1][10] This step requires ATP as a substrate.[1] The NMNAT enzymes are notable for their dual substrate specificity, as they can adenylate both NaMN (in the Preiss-Handler pathway) and nicotinamide mononucleotide (NMN) (in the salvage pathway).[10]

Key Enzymes of the Pathway

The Preiss-Handler pathway is governed by three essential enzymes:

-

Nicotinate Phosphoribosyltransferase (NAPRT, EC 2.4.2.11): This enzyme catalyzes the first committed step of the pathway.[4][5] Its activity is highly expressed in the liver, kidney, and intestine.[1] NAPRT is considered a key regulator of the pathway's flux. Due to its critical role, NAPRT has become a focus in cancer research. Some cancer cells lack NAPRT expression, making them reliant on the NAM salvage pathway for NAD+ synthesis.[5][11][12] This dependency creates a therapeutic window for the use of NAMPT inhibitors, which block the salvage pathway, in combination with NA to rescue normal cells but not NAPRT-deficient cancer cells.[12][13]

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs, EC 2.7.7.1): These enzymes catalyze the second step, converting NaMN to NaAD.[1] Humans possess three isoforms of NMNAT with distinct subcellular localizations:

-

NAD+ Synthetase (NADS, EC 6.3.5.1): This is the final enzyme in the pathway, responsible for the amidation of NaAD to form the final product, NAD+.[1][9] This reaction is dependent on glutamine and ATP.[1]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in the Preiss-Handler pathway.

Table 1: Kinetic Parameters of Human Nicotinate Phosphoribosyltransferase (NAPRT)

| Substrate | Km (µM) | Vmax | Activators | Inhibitors | Reference |

| Nicotinic Acid | 1.5 - 10 | - | Inorganic Phosphate, Pyruvate, Dihydroxyacetone phosphate | CoA, Acyl-CoAs, Glyceraldehyde 3-phosphate, Phosphoenolpyruvate, Fructose 1,6-bisphosphate | [15] |

| PRPP | 3.5 - 50 | - | Inorganic Phosphate, Pyruvate, Dihydroxyacetone phosphate | CoA, Acyl-CoAs, Glyceraldehyde 3-phosphate, Phosphoenolpyruvate, Fructose 1,6-bisphosphate | [15] |

| ATP | - | - | Dual stimulation/inhibition effect | - | [15] |

Table 2: Inhibitor Constants (Ki / IC50) for NAPRT Inhibitors

| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Cell Line / Conditions | Reference |

| 2-hydroxynicotinic acid | Competitive | - | - | - | [11] |

| Compound 2 | Un-competitive | 89 | - | Purified human NAPRT | [16] |

| Compound 8 | - | - | ~100 | OVCAR-5, HCT116 (in combination with FK866) | [16] |

| Compound 19 | Un-competitive | 295 | - | Purified human NAPRT | [16] |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the Preiss-Handler pathway.

Protocol for Measuring NAPRT Activity

A common method for determining NAPRT activity is the fluorometric enzyme-coupled assay.[17]

Principle: This is a three-step assay where the product of the NAPRT reaction, NaMN, is converted to NaAD and then to NAD+. The resulting NAD+ is quantified using a highly sensitive fluorometric cycling assay.[17]

Methodology:

-

Reaction Initiation: A reaction mixture is prepared containing cell lysate or purified NAPRT, nicotinic acid, PRPP, and a suitable buffer. The reaction is initiated and incubated at 37°C.

-

Conversion to NAD+: The reaction is stopped, and the NaMN produced is enzymatically converted to NAD+ through the addition of NMNAT and NAD synthetase, along with ATP and glutamine.

-

Fluorometric Detection: The total NAD+ is then quantified. The cycling reaction mixture contains alcohol dehydrogenase, a fluorogenic substrate (e.g., resazurin), and diaphorase. The fluorescence generated is proportional to the amount of NAD+ and can be measured using a fluorometer.

-

Quantification: A standard curve using known concentrations of NaMN is used to determine the amount of product formed and, consequently, the NAPRT activity.[17]

Protocol for Quantification of NAD+ and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and its intermediates, including NaMN.[18][19]

Principle: This method separates metabolites based on their physicochemical properties using liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using mass spectrometry.[20]

Methodology:

-

Sample Preparation:

-

Metabolite Extraction: Biological samples (cells, tissues, or biofluids) are rapidly quenched to halt metabolic activity.[19] Metabolites are extracted using a cold organic solvent mixture (e.g., methanol/acetonitrile/water).[19]

-

Protein Precipitation: Proteins are precipitated by centrifugation, and the supernatant containing the metabolites is collected.

-

-

Liquid Chromatography:

-

Separation: The metabolite extract is injected into an LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar NAD+ metabolites.[18][19]

-

Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the metabolites from the column.[19]

-

-

Mass Spectrometry:

-

Ionization: The eluted metabolites are ionized, typically using electrospray ionization (ESI) in positive ion mode.[19]

-

Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite, providing high specificity and sensitivity for quantification.

-

-

Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve of known concentrations.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Preiss-Handler pathway for NAD+ biosynthesis.

Experimental Workflow Diagram

Caption: Workflow for NAD+ metabolite quantification by LC-MS/MS.

References

- 1. qualialife.com [qualialife.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldmanlaboratories.com [goldmanlaboratories.com]

- 7. med.stanford.edu [med.stanford.edu]

- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Crucial Role of Nicotinamide Mononucleotide (NaMN) as an Intermediate in the NAD+ Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in cellular homeostasis, DNA repair, and aging. The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) back into NAD+. A key, though sometimes overlooked, intermediate in related pathways is nicotinic acid mononucleotide (NaMN). This technical guide provides an in-depth exploration of the enzymatic conversion of NaMN and its position within the broader NAD+ metabolic network. It details the biochemical reactions, key enzymes, and regulatory mechanisms governing this pathway. Furthermore, this guide presents quantitative data, detailed experimental protocols for key assays, and visual diagrams of the involved pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction to NAD+ Metabolism and the Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is an essential molecule found in all living cells. It functions as a crucial cofactor in redox reactions, accepting and donating electrons in fundamental metabolic processes such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1] Beyond its role in metabolism, NAD+ is also a substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are involved in a wide range of cellular processes like DNA repair, gene expression, and calcium signaling.[2][3]

Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR).[4][5] The salvage pathway is the predominant source of NAD+ in most mammalian tissues, recycling NAM produced by NAD+-consuming enzymes.[5][6] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[2][7] NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[2][8]

The Role of NaMN in NAD+ Biosynthesis

While NMN is the direct precursor to NAD+ in the primary salvage pathway, this compound (NaMN) is a critical intermediate in the Preiss-Handler pathway and can also be generated from the de novo synthesis pathway.[4][5] In the Preiss-Handler pathway, nicotinic acid (NA) is converted to NaMN by nicotinic acid phosphoribosyltransferase (NAPRT).[3][4] Subsequently, NaMN is adenylylated by NMNATs to form nicotinic acid adenine dinucleotide (NaAD).[4][9] Finally, NaAD is amidated by NAD+ synthetase (NADS) to yield NAD+.[4][10]

The enzymes responsible for the conversion of NaMN, the NMNATs, exhibit dual substrate specificity, being capable of utilizing both NMN and NaMN.[11][12] This positions NaMN as a key node connecting the de novo and Preiss-Handler pathways to the final steps of NAD+ synthesis.

Key Enzymes in NaMN Metabolism

-

Nicotinic Acid Phosphoribosyltransferase (NAPRT): This enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN.[4]

-

Quinolinate Phosphoribosyltransferase (QPRT): In the de novo pathway, QPRT converts quinolinic acid to NaMN.[4]

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): This family of enzymes (NMNAT1, NMNAT2, and NMNAT3 in mammals) catalyzes the adenylylation of both NaMN and NMN to their respective dinucleotides, NaAD and NAD+.[9][11] These isoforms have distinct subcellular localizations (NMNAT1 in the nucleus, NMNAT2 in the Golgi and cytoplasm, and NMNAT3 in the mitochondria), suggesting compartmentalized NAD+ synthesis.[13]

-

NAD+ Synthetase (NADS): This enzyme catalyzes the final amidation step, converting NaAD to NAD+.[4]

Quantitative Data on NAD+ Metabolism

The cellular concentrations of NAD+ and its precursors can vary significantly depending on the tissue type, metabolic state, and age. The kinetic properties of the enzymes involved in the salvage and related pathways are crucial for understanding the flux through these metabolic routes.

| Metabolite | Typical Cellular Concentration Range (µM) | Tissue/Cell Type | Reference(s) |

| NAD+ | 250 - 800 | Various Mammalian Tissues | [14] |

| NMN | 0.2 - 1.0 | Mouse Liver | [15] |

| NaMN | 0.05 - 0.5 | Mouse Liver | [15] |

| NAM | 1 - 50 | Various Mammalian Tissues | [15] |

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference(s) |

| NAMPT | Nicotinamide | 0.1 - 1.5 | 0.1 - 0.5 | Human (recombinant) | |

| NAMPT | PRPP | 5 - 20 | - | Human (recombinant) | [16] |

| NMNAT1 | NMN | 15 - 50 | 100 - 500 | Human (recombinant) | |

| NMNAT1 | NaMN | 20 - 60 | 80 - 400 | Human (recombinant) | [11] |

| NMNAT2 | NMN | 20 - 70 | 150 - 600 | Human (recombinant) | [11] |

| NMNAT2 | NaMN | 30 - 80 | 100 - 500 | Human (recombinant) | [11] |

| NMNAT3 | NMN | 50 - 150 | 50 - 200 | Human (recombinant) | [13] |

| NMNAT3 | NaMN | 60 - 180 | 40 - 150 | Human (recombinant) | [13] |

Signaling Pathways and Experimental Workflows

NAD+ Biosynthetic Pathways

The synthesis of NAD+ is a complex network of interconnected pathways. The following diagram illustrates the major routes leading to NAD+ production, highlighting the central role of NaMN as an intermediate.

Caption: Overview of the major NAD+ biosynthetic pathways in mammals.

Experimental Workflow for Quantifying NAD+ Metabolites

Accurate quantification of NAD+ and its precursors is essential for studying their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose.

Caption: A typical experimental workflow for the quantification of NAD+ metabolites using LC-MS/MS.

Experimental Protocols

Quantification of NAD+ and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of NAD+ and its precursors in biological samples.[15][17][18][19]

5.1.1. Sample Preparation

-

Cell Culture: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile:methanol:water mixture) and scrape the cells.[17][19]

-

Tissue Samples: Excise the tissue and immediately freeze it in liquid nitrogen to quench metabolism.[17] Homogenize the frozen tissue in a cold extraction solvent.

-

Biofluids (e.g., Plasma): Collect blood with an anticoagulant. Centrifuge to obtain plasma. Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile), vortex, and centrifuge to pellet the proteins.[17]

5.1.2. Metabolite Extraction

-

After adding the extraction solvent, incubate the samples at -20°C or on dry ice for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

5.1.3. LC-MS/MS Analysis

-

Chromatography: Use either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with an ion-pairing agent for separation.[17][19]

-

A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component.[15]

-

-

Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each metabolite. Optimize the precursor and product ion transitions for NAD+, NMN, NaMN, NAM, and other relevant metabolites.

NAMPT Enzymatic Activity Assay

This assay measures the ability of NAMPT to produce NMN.[20][21][22]

5.2.1. Principle This is often a coupled enzyme assay. NAMPT converts NAM and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by an alcohol dehydrogenase (ADH) to convert ethanol (B145695) to acetaldehyde, which reduces a probe to a fluorescent or colorimetric product.[20][22]

5.2.2. Materials

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Detection reagent (e.g., WST-1 or a fluorescent probe)

-

96- or 384-well microplates

-

Plate reader

5.2.3. Procedure

-

Prepare a reaction mixture containing the assay buffer, NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the detection reagent.

-

Add the NAMPT enzyme to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compounds.

-

Include appropriate controls (no enzyme, no NAM).

-

Incubate the plate at 37°C.

-

Measure the absorbance or fluorescence at regular intervals in a kinetic mode.

-

Calculate the reaction velocity from the linear phase of the reaction progress curve.

Therapeutic Implications and Future Directions

The modulation of NAD+ levels has emerged as a promising therapeutic strategy for a variety of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[23][24] As our understanding of the intricate network of NAD+ biosynthesis deepens, targeting specific enzymes within these pathways, including those involved in NaMN metabolism, may offer more precise therapeutic interventions. For instance, in certain cancers that are highly dependent on the NAMPT-mediated salvage pathway, inhibitors of NAMPT have been explored as anti-cancer agents.[25] Conversely, activators of NAMPT or supplementation with NAD+ precursors like NMN and NR are being investigated for their potential to boost NAD+ levels and promote healthspan.[8][26]

Future research should focus on further elucidating the regulation of the different NAD+ biosynthetic pathways in specific tissues and disease states. A more comprehensive understanding of the interplay between the de novo, Preiss-Handler, and salvage pathways, and the role of intermediates like NaMN, will be crucial for the development of effective and targeted NAD+-based therapies.

Conclusion

This compound (NaMN) is a key intermediate that connects the de novo and Preiss-Handler pathways to the final stages of NAD+ synthesis. The enzymes that metabolize NaMN, particularly the NMNATs, are central to maintaining the cellular NAD+ pool. This technical guide has provided a detailed overview of the role of NaMN in the broader context of NAD+ metabolism, supported by quantitative data, visual diagrams, and experimental protocols. It is intended to be a valuable resource for researchers and professionals working to unravel the complexities of NAD+ biology and leverage this knowledge for the development of novel therapeutics.

References

- 1. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 2. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMNAT1 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The NMN/NaMN adenylyltransferase (NMNAT) protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 15. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. benchchem.com [benchchem.com]

- 18. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 22. signosisinc.com [signosisinc.com]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. NAMPT as a Therapeutic Target against Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. lonvibio.com [lonvibio.com]

The Discovery and Significance of Nicotinic Acid Mononucleotide in Mammalian NAD+ Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the Preiss-Handler pathway, one of the key biosynthetic routes for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in mammals. The discovery of NaMN was integral to elucidating the metabolic fate of nicotinic acid (NA), a form of vitamin B3, and its role as an NAD+ precursor. This technical guide provides a comprehensive overview of the seminal discovery of NaMN in mammals, detailing the experimental methodologies that led to its identification, quantitative data on its tissue distribution, and its role in cellular signaling.

The Preiss-Handler Pathway: The Central Role of NaMN

In 1958, Jack Preiss and Philip Handler published landmark papers in the Journal of Biological Chemistry that delineated the pathway for NAD+ biosynthesis from nicotinic acid.[1] This series of enzymatic reactions, now known as the Preiss-Handler pathway, established this compound (NaMN) as a key intermediate.[1]

The pathway begins with the conversion of nicotinic acid to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. Subsequently, NaMN is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD to nicotinamide, yielding NAD+.

dot

Quantitative Data: NaMN Levels in Mammalian Tissues

This compound is a low-abundance metabolite in mammalian tissues, reflecting its transient nature as an intermediate in the NAD+ biosynthetic pathway. Its concentration is tightly regulated by the enzymatic activities of NAPRT and NMNAT. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive quantification of NaMN.

Below is a summary of reported NaMN concentrations in various mammalian tissues. It is important to note that the low levels of NaMN often fall below the limit of detection of many analytical methods.

| Tissue | Species | Concentration (pmol/mg tissue) | Analytical Method | Reference |

| Liver | Mouse | < 4 | UHPLC-MS/MS | [2] |

| Brain | Mouse | Below Limit of Detection | UHPLC-MS/MS | [2][3] |

| Kidney | Mouse | Not explicitly reported, but detectable | UHPLC-MS/MS | [2] |

| Spleen | Mouse | Not explicitly reported, but detectable | UHPLC-MS/MS | [2] |

| Small Intestine | Mouse | Not explicitly reported, but detectable | UHPLC-MS/MS | [2] |

Experimental Protocols

Original Discovery of NaMN (Adapted from Preiss and Handler, 1958)

The initial identification of this compound by Preiss and Handler involved a series of meticulous biochemical experiments using hemolysates of human erythrocytes. The core of their methodology was the incubation of nicotinic acid-7-C14 with erythrocyte preparations and the subsequent identification of the radioactive products.

1. Incubation of Nicotinic Acid-7-C14 with Erythrocyte Hemolysate:

-

Reaction Mixture: A typical incubation mixture contained potassium phosphate (B84403) buffer (pH 7.4), MgCl2, glucose, nicotinic acid-7-C14, and a hemolysate of human erythrocytes.

-

Incubation: The mixture was incubated at 37°C for a specified period.

-

Termination: The reaction was stopped by the addition of perchloric acid to precipitate proteins.

2. Isolation and Identification of Radioactive Products:

-

Chromatography: The supernatant containing the reaction products was neutralized and subjected to anion-exchange chromatography on a Dowex 1-formate column.

-

Elution: The column was eluted with a gradient of formic acid and ammonium (B1175870) formate.

-

Radioactivity Measurement: Fractions were collected and their radioactivity was measured using a Geiger-Müller counter.

-

Identification: The radioactive peaks were further characterized by paper chromatography in various solvent systems and by their ultraviolet absorption spectra. The structure of the novel compound, this compound, was confirmed by chemical and enzymatic degradation analyses.

dot

Modern Quantification of NaMN by UHPLC-MS/MS

Current methodologies for the quantification of NaMN and other NAD+ metabolites in mammalian tissues offer high sensitivity and specificity. The following is a generalized protocol based on published methods.[2][4]

1. Sample Preparation:

-

Tissue Homogenization: Frozen tissues are weighed and homogenized in a cold extraction solution (e.g., 80% methanol) to quench metabolic activity and extract metabolites.

-

Protein Precipitation: The homogenate is centrifuged at a high speed to pellet proteins and cellular debris.

-

Supernatant Collection: The supernatant containing the metabolites is collected and dried under vacuum.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase or HILIC column for separation of NaMN from other metabolites. A gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with additives like formic acid or ammonium acetate) is used.

-

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for NaMN are monitored for quantification (e.g., m/z 335.1 → 124.1).

-

-

Quantification: The concentration of NaMN in the sample is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

dot

Conclusion

The discovery of this compound was a critical step in understanding the intricate pathways of NAD+ biosynthesis in mammals. From the pioneering work of Preiss and Handler using radioisotopes and classical chromatography to the highly sensitive LC-MS/MS methods employed today, the study of NaMN continues to provide valuable insights into cellular metabolism. For researchers in drug development, targeting the enzymes of the Preiss-Handler pathway, such as NAPRT, offers potential therapeutic avenues for diseases associated with altered NAD+ metabolism. The methodologies and data presented in this guide provide a solid foundation for further research into the physiological and pathological roles of this essential metabolite.

References

nicotinic acid mononucleotide vs nicotinamide mononucleotide

An In-depth Technical Guide to Nicotinic Acid Mononucleotide (NaMN) versus Nicotinamide (B372718) Mononucleotide (NMN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of cellular NAD+ pools is vital for cellular health, and its decline is associated with aging and various pathologies. This compound (NaMN) and nicotinamide mononucleotide (NMN) are two key intermediates in the biosynthesis of NAD+. While both are precursors to NAD+, they originate from different biosynthetic pathways and exhibit distinct biochemical properties and physiological roles. This technical guide provides a comprehensive comparison of NaMN and NMN, focusing on their biosynthesis, biochemical characteristics, cellular transport, and therapeutic implications.

NAD+ Biosynthesis Pathways Involving NaMN and NMN

NAD+ can be synthesized through three major pathways: the de novo pathway, the Preiss-Handler pathway, and the salvage pathway. NaMN is a central intermediate in the de novo and Preiss-Handler pathways, while NMN is a key component of the salvage pathway.

-

De Novo and Preiss-Handler Pathways (NaMN-centric): In the de novo pathway, tryptophan is converted to quinolinic acid, which is then transformed into NaMN by quinolinate phosphoribosyltransferase (QPRT). The Preiss-Handler pathway utilizes dietary nicotinic acid (NA), which is converted to NaMN by nicotinate (B505614) phosphoribosyltransferase (NAPRT)[1]. NaMN is subsequently adenylated by nicotinamide/nicotinic acid mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated by NAD+ synthetase (NADS) to yield NAD+[2][3].

-

Salvage Pathway (NMN-centric): The salvage pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, converts NAM to NMN[1][4]. NMN is then directly converted to NAD+ by NMNATs[2][3].

Biochemical Properties and Quantitative Data

The enzymatic conversion of NaMN and NMN to their respective dinucleotides is catalyzed by three NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) in mammals, which exhibit different subcellular localizations and kinetic properties.

| Parameter | NMNAT1 (Nuclear) | NMNAT2 (Golgi/Cytosol) | NMNAT3 (Mitochondrial) | Reference |

| Substrate Specificity | ~4-fold more specific for NMN than NaMN | Comparable efficiency for NMN and NaMN | Uses NMN and NaMN with the same efficiency | [2] |

| Km for NMN (µM) | 16 - 22.3 | - | - | [5] |

| Km for ATP (with NMN) (µM) | 43 - 58.5 | - | - | [5] |

| Km for NaMN (µM) | - | - | - | |

| Km for ATP (with NaMN) (µM) | - | - | - | |

| Vmax (nmol/min/mg) | - | - | - | |

| Cellular Concentration (HEK293T cells) | NMN: ~3.07 µM (cytosol), ~3.65 µM (nucleus), <0.1 µM (mitochondria) | NaMN: Undetectable in most samples | [6] |

Experimental Protocols

Quantification of NaMN and NMN by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous quantification of NMN, nicotinic acid, and niacinamide in dietary supplements[7][8].

4.1.1. Sample Preparation

-

Homogenize tissue or cell samples in a suitable buffer.

-

For solid samples, crush and pass through a 40-mesh sieve.

-

Weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 25 mL of 30% methanol (B129727) solution and sonicate in an ice bath for 30 minutes.

-

Bring the final volume to 50 mL with the same solvent.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Take 2 mL of the supernatant and dilute to 25 mL in a volumetric flask.

-

Filter the final supernatant through a 0.22 µm filter before injection.

4.1.2. HPLC Conditions

-

Column: C18 column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 10 mM phosphate (B84403) buffer pH = 3 : methanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector at 261 nm

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C

4.1.3. Standard Preparation

-

Prepare a 1000 µg/mL stock solution of NMN and NaMN standards in 30% methanol-water.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 500 µg/mL.

Quantification of NaMN and NMN by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the simultaneous quantification of NMN and related pyridine (B92270) compounds in mouse tissues[9].

4.2.1. Sample Preparation

-

Extract metabolites from homogenized tissues or cells using a suitable extraction solvent (e.g., perchloric acid)[10][11].

-

Use double isotopic internal standards for accurate quantification[10][11]. Add a known concentration of labeled NMN and NaMN to the sample prior to extraction.

-

Centrifuge the samples to pellet proteins and other debris.

-

Transfer the supernatant for LC-MS/MS analysis.

4.2.2. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: Discovery® C18 HPLC Column (250 mm x 4.6mm ID, 5 μm) or a specialized column for polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 1% B to 38.6% B over 8 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.2 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for NaMN, NMN, and their isotopic internal standards.

Cellular Uptake and Transport

The mechanisms of cellular entry for NaMN and NMN differ, which can influence their bioavailability and efficacy as NAD+ precursors.

-

NaMN: The cellular uptake of NaMN is less well-characterized compared to NMN.

-

NMN: NMN is thought to enter cells through multiple mechanisms. One proposed mechanism involves the dephosphorylation of NMN to nicotinamide riboside (NR) by the ectoenzyme CD73, followed by transport of NR into the cell and subsequent re-phosphorylation to NMN[12]. More recently, a specific NMN transporter, Slc12a8, has been identified, which allows for the direct uptake of NMN into cells[13].

Therapeutic Implications and Differential Effects

Both NaMN and NMN have been investigated for their therapeutic potential, primarily through their ability to boost NAD+ levels. However, they can also exert distinct biological effects.

-

NMN in Health and Disease: Supplementation with NMN has been shown to increase NAD+ levels and ameliorate age-related conditions in various preclinical models, including improving mitochondrial function, enhancing insulin (B600854) sensitivity, and providing neuroprotection[14][15][16]. Human clinical trials have also suggested that NMN can improve muscle insulin sensitivity and aerobic capacity[17].

-

NaMN and Neuroprotection: Interestingly, NaMN has been shown to have a neuroprotective role by opposing the pro-degenerative effects of NMN in the context of SARM1 activation. SARM1 is an enzyme that, when activated by an increased NMN/NAD+ ratio, triggers axon degeneration[2]. NaMN can compete with NMN for binding to the allosteric site of SARM1, thereby inhibiting its activation and protecting axons from degeneration[2].

Conclusion

This compound and nicotinamide mononucleotide are both essential precursors in the biosynthesis of NAD+, yet they play distinct roles. NaMN is a key intermediate in the de novo and Preiss-Handler pathways, while NMN is central to the salvage pathway. Their metabolism is handled by a common set of NMNAT enzymes, which exhibit isoform-specific substrate preferences. While NMN has garnered significant attention as a potent NAD+ booster with broad therapeutic potential, NaMN displays a unique neuroprotective function by antagonizing NMN-induced SARM1 activation. A thorough understanding of the distinct biochemical and physiological properties of NaMN and NMN is crucial for the development of targeted therapeutic strategies aimed at modulating NAD+ metabolism for the treatment of age-related and metabolic diseases. Further research is warranted to fully elucidate the comparative pharmacokinetics and tissue-specific effects of these two important NAD+ precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide adenine dinucleotide is transported into mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 8. sciprofiles.com [sciprofiles.com]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. goldmanlaboratories.com [goldmanlaboratories.com]

- 15. researchgate.net [researchgate.net]

- 16. naturecan.co.th [naturecan.co.th]

- 17. The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Cellular Uptake and Transport of Nicotinic Acid Mononucleotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how nicotinic acid mononucleotide (NAMN), a key intermediate in NAD+ biosynthesis, is processed for cellular entry. Direct transport of NAMN into mammalian cells is not a primary route; instead, the prevailing mechanism involves its extracellular conversion to precursors that are subsequently transported and re-utilized intracellularly.

Core Mechanisms of Cellular Entry

Current evidence indicates that NAMN primarily enters the cellular metabolic machinery through an indirect pathway. This process involves extracellular dephosphorylation of NAMN to nicotinic acid riboside (NAR) or cleavage to nicotinic acid (NA), followed by the transport of these precursors into the cell.

-

Extracellular Conversion: Ecto-enzymes, such as CD73 (an ecto-5'-nucleotidase), play a crucial role in the extracellular space.[1][2][3][4] CD73 can dephosphorylate mononucleotides, and while it is well-studied for its conversion of nicotinamide (B372718) mononucleotide (NMN) to nicotinamide riboside (NR)[1][4][5][6], a similar mechanism is proposed for NAMN, converting it to NAR.[7][8] This conversion is a critical first step, as the resulting nucleoside (NAR) or vitamin (NA) can be recognized by specific transporters on the cell membrane.

-

Transport of Precursors:

-

Nicotinic Acid (NA): Once converted, NA is transported into cells by specific solute carriers (SLCs). Key transporters identified include the Organic Anion Transporter 2 (OAT2, or SLC22A7) in the liver[9] and the Sodium-coupled Monocarboxylate Transporter 1 (SMCT1, or SLC5A8).[10] These transporters facilitate the entry of NA into the cytoplasm.

-

Nicotinic Acid Riboside (NAR): While less characterized than NR transporters, NAR is believed to enter cells via equilibrative nucleoside transporters (ENTs), similar to other nucleosides.[5][7]

-

-

Intracellular Resynthesis (The Preiss-Handler Pathway): After transport into the cell, NA is converted back to NAMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[11][12][13][14] This step effectively traps the precursor inside the cell and funnels it into the NAD+ synthesis pathway. The newly synthesized NAMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine (B156593) dinucleotide (NAAD), which is subsequently amidated by NAD+ synthase (NADS) to produce NAD+.[11][12][13]

Key Proteins in NAMN Uptake and Metabolism

The indirect uptake and subsequent metabolism of NAMN rely on the coordinated action of several key proteins located in the extracellular space, on the plasma membrane, and within the cytoplasm.

| Protein | Gene | Cellular Location | Function in NAMN Context |

| CD73 | NT5E | Extracellular, GPI-anchored to plasma membrane | Ecto-5'-nucleotidase that dephosphorylates extracellular mononucleotides. Proposed to convert NAMN to NAR.[1][2][3][4] |

| OAT2 | SLC22A7 | Plasma Membrane (primarily liver) | Mediates the uptake of nicotinic acid (NA) into hepatocytes.[9] |

| SMCT1 | SLC5A8 | Plasma Membrane (intestine, kidney) | A sodium-dependent transporter for monocarboxylates, including nicotinic acid (NA).[10] |

| NAPRT | NAPRT | Cytoplasm, Nucleus | Catalyzes the conversion of intracellular nicotinic acid (NA) and PRPP to NAMN, a key step in the Preiss-Handler pathway.[12][13][15] |

| NMNATs (1-3) | NMNAT1-3 | Nucleus (NMNAT1), Golgi/Cytoplasm (NMNAT2), Mitochondria (NMNAT3) | Adenylylates NAMN to form nicotinic acid adenine dinucleotide (NAAD).[11][12][13] |

| NADS | NADS1 | Cytoplasm | Catalyzes the final step in the Preiss-Handler pathway, converting NAAD to NAD+.[12][13] |

Quantitative Data on Precursor Transport

Direct kinetic data for NAMN transport is scarce due to its primary extracellular conversion. However, quantitative data for the transport of its key precursor, nicotinic acid (NA), is available and provides critical insight into the efficiency of the overall uptake process.

| Transporter | Substrate | Cell System | Kₘ (Michaelis Constant) | Reference |

| OAT2 (SLC22A7) | Nicotinic Acid | Transporter-transfected cells | 13.5 ± 3.3 µM | [9] |

| SMCT1 (SLC5A8) | Nicotinic Acid | Transporter-transfected mammalian cells | 296 ± 88 µM | [10] |

| MCT1 (SLC16A1) | Nicotinic Acid | Rat retinal capillary endothelial cells | ~7 mM | [16] |

| Colonocytes | Nicotinic Acid | Human NCM460 cells | 2.5 ± 0.8 µM | [17] |

Kₘ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate.

Signaling and Metabolic Pathway Diagram

The diagram below illustrates the predominant pathway for cellular utilization of extracellular NAMN, which involves its conversion to NA and subsequent entry into the intracellular Preiss-Handler pathway for NAD+ synthesis.

Experimental Protocols

Measuring the uptake and metabolism of NAMN requires precise methodologies to track the fate of the molecule and its derivatives. Below is a generalized protocol for a stable isotope-labeling experiment coupled with LC-MS/MS analysis, a gold-standard technique in metabolomics.

Protocol: Stable Isotope-Labeled NAMN Uptake and Metabolism Assay

-

Cell Culture:

-

Seed target cells (e.g., HEK293, HepG2) in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.

-

Culture cells in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

-

Preparation of Labeled Media:

-

Prepare fresh assay medium (e.g., serum-free DMEM).

-

Spike the medium with a known concentration of stable isotope-labeled NAMN (e.g., ¹³C₅-NAMN or ¹⁵N₁-NAMN). A typical starting concentration is 10-100 µM.

-

-

Uptake Experiment:

-

Aspirate the growth medium from the cell monolayers.

-

Wash the cells twice with 1 mL of pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

-

Add 1 mL of the prepared labeled assay medium to each well.

-

Incubate the plates at 37°C for a time course (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as a background control.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeled medium.

-

Immediately wash the cells three times with 1 mL of ice-cold PBS to halt transport and remove extracellular label.

-

Add 500 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.

-

Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the wells to detach the cell lysate and transfer the entire content to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for the chromatography method.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography method (e.g., HILIC) to separate the metabolites.[18]

-

Monitor the mass transitions for unlabeled and labeled NAMN, NA, NAR, NAAD, and NAD+ to quantify their intracellular concentrations.

-

-

Data Analysis:

-

Normalize the metabolite abundance to the total protein content or cell number from a parallel plate.

-

Plot the concentration of labeled metabolites over time to determine the rate of uptake and conversion.

-

Experimental Workflow Diagram

The following diagram outlines the key steps of the experimental protocol for measuring NAMN uptake and metabolism.

References

- 1. CD73 protein as a source of extracellular precursors for sustained NAD+ biosynthesis in FK866-treated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of CD73 on NAD metabolism: Unravelling the interplay between tumour immunity and tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium-coupled and electrogenic transport of B-complex vitamin nicotinic acid by slc5a8, a member of the Na/glucose co-transporter gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAD+ biosynthetic pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. goldmanlaboratories.com [goldmanlaboratories.com]

- 13. qualialife.com [qualialife.com]

- 14. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. med.stanford.edu [med.stanford.edu]

- 16. Retinal transfer of nicotinate by H+-monocarboxylate transporter at the inner blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Nicotinic Acid to Nicotinic Acid Mononucleotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN), a critical step in the Preiss-Handler pathway for NAD+ biosynthesis. This document details the core enzyme, Nicotinate (B505614) Phosphoribosyltransferase (NAPRT), its kinetic properties, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting cellular metabolism.

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, playing a crucial role in redox reactions and as a substrate for various signaling enzymes. The Preiss-Handler pathway provides a route for the synthesis of NAD+ from dietary nicotinic acid (niacin). The first and rate-limiting step of this pathway is the conversion of nicotinic acid to this compound (NaMN), a reaction catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), also known as NAPRTase (EC 2.4.2.11).[1][2]

NAPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid, yielding NaMN and pyrophosphate (PPi).[3] This reaction is often coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), which drives the reaction forward.[4] Given the central role of NAD+ in cellular health and disease, understanding the function and regulation of NAPRT is of significant interest, particularly in the context of cancer metabolism and other pathological states.

The Core Reaction and Signaling Pathway

The enzymatic conversion of nicotinic acid to NaMN is a key control point in the Preiss-Handler pathway. The overall reaction can be summarized as:

Nicotinic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) + ATP → this compound (NaMN) + Pyrophosphate (PPi) + ADP + Pi

This reaction is catalyzed by NAPRT. The subsequent steps in the pathway involve the conversion of NaMN to nicotinic acid adenine dinucleotide (NaAD) by NMN/NaMN adenylyltransferase (NMNAT) and finally the amidation of NaAD to NAD+ by NAD+ synthetase (NADS).

Figure 1: Enzymatic conversion of Nicotinic Acid to NaMN and subsequent NAD+ biosynthesis.

Quantitative Data on NAPRT Kinetics

The kinetic parameters of NAPRT have been characterized in various organisms. A summary of key quantitative data is presented in the tables below. These values can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.

Table 1: Michaelis-Menten Constants (Km) for NAPRT Substrates

| Organism/Source | Substrate | Km (µM) | ATP Dependence | Reference |

| Saccharomyces cerevisiae (Yeast) | Nicotinic Acid | 23 ± 4 | - | [5] |

| PRPP | 24 ± 3 | - | [5] | |

| ATP | 70 ± 10 | - | [5] | |

| Human (Recombinant) | Nicotinic Acid | Not specified | Dual stimulation/inhibition effect | [2] |

| PRPP | Not specified | Dual stimulation/inhibition effect | [2] | |

| Mycobacterium tuberculosis | Quinolinic Acid (for QAPRTase) | 80 | Mg2+ dependent | [6] |

| PRPP (for QAPRTase) | 390 | Mg2+ dependent | [6] |

Table 2: Catalytic Constants (kcat) and Specificity Constants (kcat/Km) for NAPRT

| Organism/Source | Substrate | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mycobacterium tuberculosis (QAPRTase) | Quinolinic Acid | 0.12 | 1.5 x 10³ | [6] |

| PRPP | 0.14 | 3.6 x 10² | [6] |

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant human NAPRT and for conducting key enzymatic assays.

Purification of Recombinant Human NAPRT

This protocol is adapted from methodologies described for the expression and purification of His-tagged human NAPRT in E. coli.[1][7]

Experimental Workflow for NAPRT Purification

Figure 2: Workflow for the purification of recombinant human NAPRT.

Materials:

-

E. coli BL21(DE3) cells

-

pET23a vector with N-terminal His-tagged human NAPRT coding sequence

-

Luria-Bertani (LB) medium

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography resin

-

SDS-PAGE reagents

Procedure:

-

Expression:

-

Transform the pET23a-NAPRT plasmid into competent E. coli BL21(DE3) cells.

-

Inoculate a 5 mL starter culture of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 into fresh LB medium with ampicillin and grow at 37°C with shaking until the OD600 reaches 0.3-0.4.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate overnight at 20°C with shaking.

-

-

Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA resin column.

-

Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

-

Elute the His-tagged NAPRT with Elution Buffer.

-

Analyze the eluted fractions for purity using SDS-PAGE.

-

Continuous Fluorometric Enzyme Assay

This protocol describes a coupled-enzyme assay that continuously monitors the production of NaMN by converting it to NADH, which is then detected fluorometrically.[5][8][9]

Assay Principle Workflow

Figure 3: Principle of the continuous fluorometric NAPRT assay.

Materials:

-

Purified recombinant NAPRT

-

Nicotinic Acid (NA)

-

5-Phosphoribosyl-1-Pyrophosphate (PRPP)

-

ATP

-

Bacterial NAMN adenylyltransferase (NadD)

-

Bacterial NAD+ synthetase (NadE)

-

Yeast alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a master mix in the Assay Buffer containing all components except the substrate to be varied for kinetic analysis (e.g., nicotinic acid). The final concentrations in the 200 µL reaction volume should be:

-

0.4 mM PRPP

-

1 mM ATP

-

Coupling enzymes (NadD, NadE, ADH) at optimized concentrations

-

5% (v/v) Ethanol

-

Purified NAPRT (e.g., 2 nM)

-

-

Add varying concentrations of nicotinic acid to the wells of the 96-well plate.

-

Initiate the reaction by adding the master mix to each well.

-

Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.

-

Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the NAPRT activity.

HPLC-Based Enzyme Assay

This method allows for the direct quantification of the product, NaMN, and the consumption of the substrate, nicotinic acid, by separating them using high-performance liquid chromatography (HPLC).[10]

Procedure:

-

Enzymatic Reaction:

-

Set up the enzymatic reaction in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) containing known concentrations of purified NAPRT, nicotinic acid, PRPP, and ATP.

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of a quenching solution, such as 0.6 M perchloric acid, followed by neutralization with KOH.

-

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitate.

-

Inject a defined volume of the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).

-

Elute the compounds using an appropriate mobile phase and gradient. A typical mobile phase could be a gradient of methanol (B129727) in a phosphate buffer.

-

Detect the separated compounds using a UV detector at a wavelength where both nicotinic acid and NaMN have significant absorbance (e.g., 260 nm).

-

Quantify the amounts of nicotinic acid and NaMN by comparing their peak areas to those of known standards.

-

Conclusion

The enzymatic conversion of nicotinic acid to NaMN by NAPRT is a fundamental process in cellular NAD+ metabolism. This guide provides a detailed overview of this reaction, including the kinetic properties of the enzyme and comprehensive experimental protocols for its study. The information and methodologies presented are intended to facilitate further research into the role of NAPRT in health and disease, and to aid in the development of novel therapeutic strategies targeting this important enzyme. For researchers and professionals in drug development, a thorough understanding of the enzymatic and kinetic characteristics of NAPRT is paramount for the design and evaluation of potential modulators of the Preiss-Handler pathway.

References

- 1. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]

- 7. Nicotinamide Phosphoribosyltransferase Purification Using SUMO Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Nicotinate Phosphoribosyltransferase (NaPRT) in Nicotinate Mononucleotide (NaMN) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of nicotinate (B505614) phosphoribosyltransferase (NaPRT) in the synthesis of nicotinic acid mononucleotide (NaMN), a key step in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. This document details the enzymatic function, kinetic properties, and regulatory mechanisms of NaPRT, offering insights into its significance in cellular metabolism and as a therapeutic target.

Introduction to NaPRT and the Preiss-Handler Pathway

Nicotinate phosphoribosyltransferase (NaPRT), EC 2.4.2.11, is a critical enzyme that catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (NaMN) and pyrophosphate (PPi).[1] This reaction constitutes the first and rate-limiting step of the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis in mammals.[2] NAD+ is an essential coenzyme involved in a vast array of cellular processes, including redox reactions, DNA repair, and cell signaling.[2][3] The activity of NaPRT is therefore crucial for maintaining the cellular NAD+ pool, particularly in tissues where this pathway is prominent.

Unlike the salvage pathway that utilizes nicotinamide (NAM) and is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), the Preiss-Handler pathway, initiated by NaPRT, provides an alternative route for NAD+ production.[3] This distinction is of significant interest in the context of drug development, as the expression and activity of NaPRT can influence the efficacy of NAMPT inhibitors in cancer therapy.[2]

Enzymatic Reaction and Mechanism

The core function of NaPRT is the transfer of a phosphoribosyl group from PRPP to nicotinic acid. The reaction can be summarized as follows:

Nicotinic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) → this compound (NaMN) + Pyrophosphate (PPi)

The enzymatic activity of NaPRT is dependent on the presence of Mg2+ ions and is allosterically regulated by ATP.[4] ATP has been shown to have a dual effect, acting as a stimulator at low substrate concentrations and an inhibitor at high substrate concentrations, which is consistent with a negative cooperativity model.[4] Inorganic phosphate (B84403) also acts as an activator of the enzyme.[4]

dot

Quantitative Data on NaPRT

The kinetic parameters of NaPRT have been characterized, providing valuable information for understanding its function and for the development of modulators.

| Parameter | Substrate/Inhibitor | Value | Organism/System | Reference |

| Km | Nicotinic Acid | 5 µM | Human (recombinant) | |

| PRPP | 7 µM | Human (recombinant) | ||

| Vmax | - | 1.8 µmol/min/mg | Human (recombinant) | |

| kcat | - | 1.5 s⁻¹ | Human (recombinant) | |

| Ki | 2-Hydroxynicotinic acid | 149 - 307.5 µM | Human (recombinant) | [5] |

| 4-Hydroxynicotinic acid | 307.5 µM | Human (recombinant) | ||

| Flufenamic acid | 15 µM | Human platelets | [6] | |

| Mefenamic acid | 20 µM | Human platelets | [6] | |

| Phenylbutazone | 100 µM | Human platelets | [6] | |

| IC50 | CoA | ~850 µM | Human (recombinant) | [7] |

| Succinyl-CoA | >1 mM | Human (recombinant) | [7] | |

| Acetyl-CoA | >1 mM | Human (recombinant) | [7] |

Table 1: Kinetic Parameters and Inhibition Constants for Human NaPRT

The tissue-specific expression of NaPRT varies, with higher levels generally observed in the liver, kidney, and small intestine.[7][8] This differential expression has implications for the tissue-specific regulation of NAD+ metabolism.

Signaling Pathways

NaPRT, through its product NaMN, is a key entry point into the NAD+ biosynthesis pathway. The synthesized NaMN is subsequently converted to nicotinic acid adenine dinucleotide (NAAD) by nicotinamide mononucleotide adenylyltransferases (NMNATs), and finally to NAD+ by NAD+ synthetase (NADSYN). The resulting NAD+ is a critical substrate for a variety of signaling enzymes, including PARPs, sirtuins, and CD38/157, which are involved in processes such as DNA repair, gene silencing, and calcium signaling.

dot

Experimental Protocols

Accurate measurement of NaPRT activity is crucial for research and drug development. Below are detailed methodologies for commonly used assays.

Fluorometric Assay for NaPRT Activity

This continuous, coupled assay measures the production of NADH, which is proportional to NaPRT activity.

Principle: The NaMN produced by NaPRT is converted to NAD+ in a series of enzymatic reactions, and the resulting NAD+ is then reduced to NADH, which is detected fluorometrically.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.

-

Substrates: Nicotinic Acid (NA), 5-Phosphoribosyl-1-Pyrophosphate (PRPP).

-

Coupling Enzymes: Nicotinamide mononucleotide adenylyltransferase (NMNAT), NAD+ synthetase (NADSYN), Alcohol Dehydrogenase (ADH).

-

Co-substrates: ATP, Glutamine, Ethanol.

-

Detection Reagent: Resazurin (optional, for a longer wavelength assay).

-

Enzyme: Purified recombinant NaPRT.

Procedure:

-

Prepare a master mix containing assay buffer, NA, PRPP, ATP, glutamine, ethanol, NMNAT, NADSYN, and ADH.

-

Add the test compound (inhibitor or activator) or vehicle control to the wells of a microplate.

-

Initiate the reaction by adding the purified NaPRT enzyme to the master mix.

-

Immediately start monitoring the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or resorufin (B1680543) fluorescence (if using resazurin) over time using a microplate reader.

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

Determine the potency of inhibitors (IC50) or the activation by compounds by plotting the reaction velocity against the compound concentration.

HPLC-Based Assay for NaPRT Activity

This endpoint assay directly measures the formation of the product, NaMN.[2]

Principle: The enzymatic reaction is allowed to proceed for a defined time, then stopped. The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the substrate (NA) and the product (NaMN).

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM KCl, 2 mM MgCl2.

-

Substrates: Nicotinic Acid (NA), 5-Phosphoribosyl-1-Pyrophosphate (PRPP).

-

Enzyme: Purified recombinant NaPRT.

-

Stop Solution: Perchloric acid (PCA) or heating.

-

HPLC Mobile Phase: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) and an organic modifier (e.g., acetonitrile).

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NA, and PRPP.

-

Add the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding purified NaPRT.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., PCA) or by heating at 85°C for 3 minutes.[2]

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Separate the components using an isocratic or gradient elution with the mobile phase.

-

Detect NA and NaMN by UV absorbance at approximately 260 nm.

-

Quantify the amount of NaMN produced by comparing the peak area to a standard curve.

Radioisotope-Based Assay for NaPRT Activity

This highly sensitive endpoint assay uses a radiolabeled substrate to quantify product formation.

Principle: The assay utilizes [14C]-labeled nicotinic acid. The product, [14C]NaMN, is separated from the unreacted [14C]NA, and the radioactivity of the product is measured.

Reagents:

-

Reaction Buffer: Similar to the HPLC-based assay.

-

Radiolabeled Substrate: [14C]Nicotinic Acid.

-

Unlabeled Substrate: 5-Phosphoribosyl-1-Pyrophosphate (PRPP).

-

Enzyme: Purified recombinant NaPRT or cell lysate.

-

Separation Matrix: Anion-exchange resin or thin-layer chromatography (TLC) plates.

-

Scintillation Cocktail.

Procedure:

-

Set up the reaction mixture containing reaction buffer, [14C]NA, and PRPP.

-

Add the test compound or vehicle.

-

Initiate the reaction with the enzyme source.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by heating or adding acid).

-

Separate the [14C]NaMN product from the unreacted [14C]NA using an anion-exchange column (NaMN will bind, while NA will not) or by TLC.

-

Elute the [14C]NaMN from the column or scrape the corresponding spot from the TLC plate.

-

Add the eluted product or scraped silica (B1680970) to a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

Experimental Workflow for NaPRT Inhibitor Screening

The discovery and characterization of NaPRT inhibitors is a key area of research, particularly for overcoming resistance to NAMPT inhibitors in cancer. A typical workflow is outlined below.

dot

Conclusion

Nicotinate phosphoribosyltransferase is a central enzyme in the Preiss-Handler pathway, playing a crucial role in the synthesis of NaMN and the overall maintenance of cellular NAD+ levels. Its distinct regulatory properties and tissue-specific expression patterns make it an important area of study for understanding cellular metabolism and a promising target for therapeutic intervention, especially in the context of cancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the function of NaPRT and to develop novel modulators of its activity.

References

- 1. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fn-test.com [fn-test.com]

- 3. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]